molecular formula C16H19NO B496245 3-[(4-Phenylphenyl)methylamino]propan-1-ol CAS No. 774555-60-1

3-[(4-Phenylphenyl)methylamino]propan-1-ol

Cat. No.: B496245
CAS No.: 774555-60-1
M. Wt: 241.33g/mol
InChI Key: RVYDKIPYSCSTSS-UHFFFAOYSA-N
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Description

3-[(4-Phenylphenyl)methylamino]propan-1-ol is an organic compound with a complex structure that includes a phenyl group attached to a benzene ring, which is further connected to a propanol chain via a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Phenylphenyl)methylamino]propan-1-ol typically involves the reaction of 4-phenylbenzylamine with an appropriate propanol derivative under controlled conditions. One common method includes the following steps:

    Reaction of 4-phenylbenzylamine with epichlorohydrin: This step forms an intermediate compound.

    Reduction of the intermediate: Using a reducing agent such as sodium borohydride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Phenylphenyl)methylamino]propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

3-[(4-Phenylphenyl)methylamino]propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-[(4-Phenylphenyl)methylamino]propan-1-ol exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methylamino)propan-1-ol
  • 3-(Phenylamino)propan-1-ol
  • 3-(Benzylamino)propan-1-ol

Uniqueness

3-[(4-Phenylphenyl)methylamino]propan-1-ol is unique due to its dual phenyl groups, which confer distinct chemical properties and potential for diverse applications. Its structure allows for specific interactions that are not possible with simpler analogs, making it a valuable compound in various research and industrial contexts.

Properties

IUPAC Name

3-[(4-phenylphenyl)methylamino]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c18-12-4-11-17-13-14-7-9-16(10-8-14)15-5-2-1-3-6-15/h1-3,5-10,17-18H,4,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVYDKIPYSCSTSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CNCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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